Product packaging for N-BOC-3-Fluoro-D-phenylalanine(Cat. No.:CAS No. 114873-11-9)

N-BOC-3-Fluoro-D-phenylalanine

Cat. No.: B558693
CAS No.: 114873-11-9
M. Wt: 283.29 g/mol
InChI Key: FPCCREICRYPTTL-LLVKDONJSA-N
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Description

Significance of Fluorinated Amino Acid Derivatives in Contemporary Chemical Biology and Drug Discovery

The introduction of fluorine into amino acid structures can profoundly alter their physicochemical and biological properties. lookchem.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can lead to significant changes in a molecule's conformation, pKa, metabolic stability, and lipophilicity. nih.govcymitquimica.com These modifications are highly sought after in drug discovery, as they can enhance the therapeutic potential of peptide-based drugs. nih.gov

The incorporation of fluorinated amino acids can lead to:

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, thereby increasing the in vivo half-life of a peptide drug. nih.gov

Modulation of Bioavailability: By altering the lipophilicity of a molecule, fluorine substitution can improve its ability to cross biological membranes. cymitquimica.com

Control of Peptide Conformation: The steric and electronic effects of fluorine can be used to stabilize specific secondary structures in peptides, which can be crucial for their biological activity.

Improved Binding Affinity: The unique electronic properties of fluorine can lead to enhanced interactions with biological targets.

Fluorinated amino acids are also invaluable tools in chemical biology. The presence of the ¹⁹F nucleus, which is 100% abundant and has a high gyromagnetic ratio, makes it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy studies of protein structure and dynamics. nih.gov Furthermore, the use of the positron-emitting isotope ¹⁸F allows for the development of radiotracers for positron emission tomography (PET) imaging, enabling the visualization of biological processes in vivo. nih.gov

Role of Boc-Protection in Peptide Synthesis and Bioconjugation Strategies

The synthesis of peptides with a defined sequence requires the temporary protection of the alpha-amino group of the amino acid monomers to prevent unwanted side reactions during the coupling process. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group in peptide synthesis. cymitquimica.com

The key features of Boc-protection include:

Facile Introduction: The Boc group can be readily introduced onto the amino group of an amino acid.

Stability: The Boc group is stable to a wide range of reaction conditions used in peptide synthesis.

Selective Cleavage: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), which leaves other protecting groups intact.

This orthogonality of the Boc group allows for the stepwise and controlled assembly of peptide chains. In bioconjugation, the Boc group can be used to selectively protect an amino group while other functional groups on the molecule are modified.

Overview of Key Research Trajectories for Boc-3-fluoro-D-phenylalanine Analogs

Research involving Boc-3-fluoro-D-phenylalanine and its analogs is primarily focused on their application as building blocks in the synthesis of novel peptides and peptidomimetics with enhanced pharmacological properties. Key research trajectories include:

Development of Novel Therapeutic Agents: The incorporation of Boc-3-fluoro-D-phenylalanine and its analogs into peptide sequences is being explored for the development of new drugs, particularly in areas such as oncology and neurology. chemimpex.com The unique properties of the fluorinated phenyl ring can lead to improved potency, selectivity, and metabolic stability of the resulting peptides.

Probing Protein-Protein Interactions: Fluorinated amino acids serve as valuable probes for studying protein structure and function. By replacing a natural amino acid with a fluorinated analog, researchers can investigate the role of specific residues in protein folding, stability, and binding interactions using techniques like ¹⁹F NMR. lookchem.com

Design of Enzyme Inhibitors: The altered electronic and steric properties of fluorinated phenylalanines can be exploited to design potent and selective enzyme inhibitors. nih.gov

Synthesis of Novel Biomaterials: The self-assembly properties of peptides containing fluorinated amino acids are being investigated for the creation of new biomaterials with unique structural and functional characteristics.

The table below provides a summary of the physicochemical properties of Boc-3-fluoro-D-phenylalanine and a related analog.

PropertyBoc-3-fluoro-D-phenylalanineBoc-pentafluoro-D-phenylalanine
CAS Number 114873-11-9 136207-26-6
Molecular Formula C₁₄H₁₈FNO₄ C₁₄H₁₄F₅NO₄
Molecular Weight 283.3 g/mol 355.26 g/mol
Melting Point 75-79 °C Not available
Appearance Solid Not available
Boiling Point 425 °C at 760 mmHg Not available
Density 1.1918 g/cm³ Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18FNO4 B558693 N-BOC-3-Fluoro-D-phenylalanine CAS No. 114873-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCREICRYPTTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427300
Record name Boc-3-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-11-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3-fluoro-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butyloxycarbonyl-D-3-fluorophenylalanine
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Synthetic Methodologies and Chemoenzymatic Approaches for Boc 3 Fluoro D Phenylalanine and Its Derivatives

Stereoselective Synthesis Strategies for D-Phenylalanine Scaffolds

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules. For D-phenylalanine scaffolds, several stereoselective methods are utilized.

One of the most effective techniques is the asymmetric hydrogenation of dehydroamino acids. This method often employs chiral rhodium(I) complexes as catalysts to achieve high enantioselectivity, yielding the desired D-configured amino acids. nih.gov

Another powerful approach is the use of chiral auxiliaries . For instance, a chiral auxiliary can be attached to a glycine (B1666218) derivative, directing the stereochemical outcome of a subsequent alkylation reaction to form the D-phenylalanine backbone. beilstein-journals.org This method allows for a high degree of stereocontrol.

Enzymatic methods have also proven to be highly effective for synthesizing D-amino acids. researchgate.netrsc.org Transaminases, for example, can catalyze the asymmetric synthesis of D-phenylalanine from its corresponding α-keto acid with high enantiomeric excess. researchgate.netmdpi.com This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. acs.org

A one-pot biocatalytic cascade has been developed for the stereoinversion of L-amino acids to their D-counterparts. rsc.org This process, which uses an L-amino acid deaminase and a D-amino acid dehydrogenase, has been successfully applied to produce D-phenylalanine from L-phenylalanine in quantitative yield and with an enantiomeric excess greater than 99%. rsc.org

Regioselective Fluorination Techniques for Aromatic Amino Acid Derivatives

Introducing a fluorine atom at a specific position on the aromatic ring of phenylalanine is a key step in the synthesis of fluorinated analogs.

Electrophilic fluorination is a common method for this transformation. Reagents like acetylhypofluorite have been used for the regioselective fluorination of protected L-dopa derivatives, yielding the desired 6-fluoro-L-dopa. snmjournals.org The regioselectivity of this reaction is crucial for obtaining the correct isomer. d-nb.info

Nucleophilic aromatic substitution (SNAr) offers another route to fluorinated aromatic amino acids. nih.govacs.org This method is particularly useful for preparing tetra-substituted tetrafluorophenylalanines from commercially available pentafluorophenylalanine. nih.govacs.org

The Erlenmeyer azlactone synthesis has been successfully applied for the preparation of all three monofluorophenylalanines (ortho-, meta-, and para-). fu-berlin.de This method involves the condensation of a fluorinated benzaldehyde (B42025) with N-acetylglycine to form an azlactone, which is then converted to the desired fluorinated phenylalanine. fu-berlin.de

Protecting Group Chemistry in the Synthesis of Boc-3-fluoro-D-phenylalanine

Protecting groups are essential tools in multi-step organic synthesis, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis. total-synthesis.com

Key features of the Boc protecting group:

Stability: It is stable under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com

Facile Cleavage: The Boc group is readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA). chempep.com This orthogonality to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a significant advantage in complex syntheses. total-synthesis.com

Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Advanced Synthetic Routes for Modified Fluorinated Phenylalanine Analogs

Synthesis of Di- and Multi-Fluorinated Phenylalanine Derivatives

The synthesis of phenylalanine derivatives with multiple fluorine atoms on the aromatic ring presents unique challenges. One successful strategy involves the alkylation of a chiral glycine enolate equivalent with a polyfluorinated benzyl (B1604629) bromide. beilstein-journals.org For example, the Schöllkopf reagent has been used to synthesize Boc-protected (R)-tetrafluorophenylalanine derivatives. nih.gov

Another approach utilizes the alkylation of a benzophenone (B1666685) imine of a glycine ester with a perfluorinated benzyl bromide under phase-transfer catalysis, affording pentafluoro-ʟ-phenylalanine with high enantiomeric excess. beilstein-journals.org

Synthesis of α-Methylated Fluorophenylalanine Derivatives

The introduction of a methyl group at the α-carbon of fluorophenylalanine adds another layer of complexity to the synthesis. Recently, new dipeptides containing N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine have been synthesized using the activated ester method for classical peptide synthesis. pensoft.net The antifungal activity of these and related compounds has been investigated. pensoft.net The synthesis of α-methylated derivatives of 6-[18F]fluoro-L-meta-tyrosine has also been a subject of study. google.com

Enzymatic and Chemoenzymatic Synthesis of Fluorinated Amino Acids

Enzymatic and chemoenzymatic approaches are increasingly popular for the synthesis of fluorinated amino acids due to their high selectivity and mild reaction conditions. acs.orgfigshare.comd-nb.info

Enzymatic methods offer several advantages:

High Enantioselectivity: Enzymes can produce chiral amino acids with very high enantiomeric purity. mdpi.comnih.gov

Mild Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions. acs.org

Sustainability: Biocatalysis is considered a more environmentally friendly approach compared to many traditional chemical methods. d-nb.info

For example, lipase-catalyzed hydrolysis has been used for the efficient synthesis of fluorinated β-amino acid enantiomers with excellent enantiomeric excess (≥99%) and good chemical yields. mdpi.comresearchgate.net Transaminases have also been employed for the asymmetric synthesis of fluorinated chiral amines. nih.gov

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic synthesis. acs.orgresearchgate.net A recent study developed a three-step chemoenzymatic cascade for the asymmetric synthesis of a variety of fluorinated aromatic L-α-amino acids with high yield and enantiomeric purity. acs.org This approach demonstrates the power of combining chemical and biological transformations to achieve efficient and selective synthesis of valuable fluorinated building blocks. nih.gov

Applications in Advanced Medicinal Chemistry and Rational Drug Design

Incorporation into Peptide-Based Therapeutics

The integration of Boc-3-fluoro-D-phenylalanine into peptide chains is a deliberate strategy to augment their therapeutic potential. The unique properties of fluorine, when incorporated into the D-enantiomer of phenylalanine, offer a multi-faceted approach to refining drug candidates.

Design and Synthesis of Fluorinated Peptides with Enhanced Pharmacological Profiles

The design and synthesis of peptides incorporating Boc-3-fluoro-D-phenylalanine are driven by the goal of improving their drug-like properties. rsc.org Fluorination has emerged as a key strategy in medicinal chemistry to enhance the pharmacological profiles of drug candidates. rsc.org The tert-butyloxycarbonyl (Boc) protecting group on the amino acid facilitates its seamless integration into peptide sequences using standard solid-phase or solution-phase synthesis methodologies. chemimpex.com This allows for the precise placement of the fluorinated residue at strategic positions within a peptide to influence its biological activity and pharmacokinetic properties. chemimpex.com

The incorporation of fluorinated non-canonical amino acids, such as Boc-3-fluoro-D-phenylalanine, expands the chemical diversity of peptides, leading to enhanced metabolic stability, improved cell permeability, and optimized target interactions. rsc.orgbohrium.com For instance, researchers have successfully synthesized fluorinated analogues of glucagon-like peptide-1 (GLP-1) and observed that these modified peptides retained biological activity while exhibiting increased stability. nih.gov This strategic fluorination is also central to the development of macrocyclic peptides, a class of therapeutics with advantageous properties over their linear counterparts. researchgate.netrsc.org

Modulation of Peptide Stability and Catabolic Resistance through Fluorine Incorporation

A significant challenge in the development of peptide-based drugs is their susceptibility to enzymatic degradation. The incorporation of Boc-3-fluoro-D-phenylalanine can effectively address this issue. The D-configuration of the amino acid itself confers a degree of resistance to proteolysis by common proteases, which typically recognize L-amino acids.

Furthermore, the presence of the fluorine atom can sterically hinder the approach of proteases to the peptide backbone, thereby slowing down catabolism. mdpi.com Studies have shown that fluorination can significantly increase the resistance of peptides to proteolytic cleavage. nih.gov For example, the replacement of specific amino acids with fluorinated counterparts in GLP-1 analogues resulted in increased stability against dipeptidyl peptidase-IV (DPP-IV), a key enzyme in its degradation. nih.gov This enhanced stability can lead to a longer plasma half-life and a more sustained therapeutic effect. However, it is important to note that the impact of fluorine on proteolytic stability is not always predictable and can depend on the specific location of the substitution and the protease involved. fu-berlin.deacs.org

Peptide/AnalogueModificationEffect on StabilityReference
GLP-1 Analogue (F8)Ala8 replaced with hexafluoroleucineIncreased resistance to DPP-IV nih.gov
GLP-1 Analogue (F9)Glu9 replaced with hexafluoroleucine1.5-fold increased stability nih.gov
GLP-1 Analogue (F10)Gly10 replaced with hexafluoroleucine2.9-fold increased stability nih.gov

Influence of Fluorine on Peptide Conformation and Receptor Binding Affinity

The introduction of a fluorine atom into a peptide can subtly yet significantly alter its three-dimensional structure and, consequently, its interaction with biological receptors. The electronegativity and size of the fluorine atom can influence intramolecular and intermolecular interactions, including hydrogen bonding and hydrophobic interactions. nih.gov This can lead to a more favorable conformation for receptor binding, thereby enhancing affinity and specificity.

For example, a study on an antigenic peptide demonstrated that fluorination could selectively modulate T cell receptor (TCR) binding affinity. nih.govunl.edu Specifically, substituting tyrosine with 3-fluoro-phenylalanine resulted in a roughly 2-fold increase in binding affinity for one TCR, while the 3,4-difluoro-phenylalanine substitution led to an approximate 5-fold enhancement. nih.gov This ability to fine-tune receptor interactions is crucial for developing highly potent and selective therapeutics. The unique "polar hydrophobicity" of fluorine is thought to play a key role in these improved interactions. nih.gov

Targeted Drug Development Strategies

The beneficial properties imparted by Boc-3-fluoro-D-phenylalanine have been harnessed in targeted drug development, particularly in the challenging fields of oncology and neuropharmacology.

Applications in Oncology Drug Discovery

In oncology, the development of targeted therapies that can selectively act on cancer cells is a primary goal. The incorporation of Boc-3-fluoro-D-phenylalanine into peptides is a promising strategy to achieve this. chemimpex.com Fluorinated amino acids can improve the efficacy of peptide-based drugs targeting various cancers. chemimpex.com For instance, fluorinated macrocyclic peptides have been developed as potent inhibitors of HCV protease, and some have shown activity against glioblastoma stem cells. rsc.org

One area of significant interest is the use of fluorinated amino acids in positron emission tomography (PET) imaging for cancer diagnosis. beilstein-journals.org Radiolabeled fluorinated phenylalanine derivatives, such as 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA), have been developed for boron neutron capture therapy (BNCT) and for PET imaging of tumors like melanoma. beilstein-journals.orgthno.org These agents can be selectively taken up by cancer cells, allowing for their visualization and targeted treatment. thno.org

Fluorinated CompoundApplicationKey FindingReference
MotixafortideCancerRepresentative fluorinated macrocyclic peptide drug researchgate.netrsc.org
LUNA18CancerRepresentative fluorinated macrocyclic peptide drug researchgate.netrsc.org
4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA)Cancer Imaging (PET) & Therapy (BNCT)Used for PET imaging of melanoma. beilstein-journals.orgthno.org

Neuropharmacological Agent Development

The development of drugs that can effectively cross the blood-brain barrier and act on the central nervous system (CNS) is a major challenge in neuropharmacology. The incorporation of fluorinated amino acids like Boc-3-fluoro-D-phenylalanine can enhance the lipophilicity of peptides, potentially improving their ability to penetrate the CNS. chemimpex.com

Fluorinated amino acids are being explored for the development of novel therapeutics for neurological disorders. chemimpex.comchemimpex.com For example, the ¹⁸F-radiolabeled nonproteinogenic amino acid 3,4-dihydroxy-6-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]F-DOPA) has been extensively used for PET imaging of neuropsychiatric diseases, including Parkinson's disease. wiley.com This demonstrates the potential of fluorinated phenylalanine derivatives to serve as probes for studying brain function and as leads for the development of new neuropharmacological agents. wiley.com Research has also focused on developing NMDA receptor glycine (B1666218) site agonists with subunit-specific activity, which could lead to new treatments for CNS disorders. nih.gov

Design of Antiviral Compounds, including HIV-1 Capsid Inhibitors

The human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein is a critical structural and regulatory protein, playing essential roles in both the early and late stages of the viral lifecycle. nih.govmdpi.com This makes it a promising and relatively new target for antiretroviral therapy. mdpi.commdpi.com The HIV-1 capsid is a conical lattice composed of approximately 1500 CA monomers, which assemble into around 250 hexamers and 12 pentamers. mdpi.commdpi.comnih.gov Small molecules that disrupt the stability of this capsid can interfere with multiple stages of viral replication. nih.gov

Boc-3-fluoro-D-phenylalanine and other fluorinated phenylalanine derivatives are key building blocks in the rational design of novel HIV-1 capsid inhibitors. Medicinal chemists often use the structure of known capsid binders, such as PF-74, as a starting point for designing new compounds with improved potency and metabolic stability. mdpi.commdpi.comnih.gov The phenylalanine core of PF-74 establishes crucial hydrophobic interactions within a binding pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers. mdpi.comnih.gov

Research has shown that introducing fluorine atoms into the phenylalanine scaffold can be beneficial for antiviral activity. nih.gov For example, in the design of dimerized phenylalanine derivatives (DPAs), the inclusion of a fluorine-substituted phenylalanine as a privileged structure was a key strategy. nih.gov Similarly, studies on piperazinone phenylalanine derivatives found that fluorine substitution on the R1 phenyl ring influenced antiviral potency against different HIV strains. mdpi.com A study synthesizing novel phenylalanine-containing peptidomimetics via the Ugi four-component reaction also explored fluorinated derivatives, leading to compounds with low-micromolar inhibitory potency against HIV-1. mdpi.comnih.gov One such compound, I-19, demonstrated a potent anti-HIV-1 activity with an EC₅₀ of 2.53 µM. mdpi.com Another research effort led to the discovery of quinazolin-4-one bearing phenylalanine derivatives, where compounds 12a2 and 21a2 emerged as highly potent HIV-1 CA modulators with EC₅₀ values of 0.11 μM, a significant improvement over the lead compound PF74. nih.gov

Table 1: Antiviral Activity of Selected Phenylalanine-Based HIV-1 Capsid Inhibitors

This table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for various phenylalanine derivatives designed as HIV-1 capsid inhibitors, demonstrating the impact of structural modifications, including fluorination.

CompoundDescriptionAnti-HIV-1 Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Source
PF-74Reference Capsid Inhibitor0.26 ± 0.08-- mdpi.com
I-19Ugi-product Peptidomimetic2.53 ± 0.84107.61 ± 27.43>42 mdpi.com
Q-c4Dimerized Phenylalanine Derivative0.57>40>70 nih.gov
12a2Quinazolin-4-one Phenylalanine Derivative0.1111.32103 nih.gov
21a2Quinazolin-4-one Phenylalanine Derivative0.1113.75125 nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Fluorine as a Conformational and Electronic Probe in Drug Design

However, the introduction of fluorine significantly alters the electronic properties of a molecule. tandfonline.com Its high electronegativity can modulate acidity, basicity, hydrophobicity, conformation, and reactivity. nih.gov These electronic effects can be harnessed to control molecular conformation, which is a critical factor for biological activity. nih.govmdpi.com The presence of fluorine can introduce conformational biases that have a dramatic effect on biological properties. nih.gov Furthermore, the fluorine atom can serve as a site for intermolecular and intramolecular interactions with macromolecules like enzymes and receptors. nih.gov

The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus make it an excellent probe for studying protein structure, dynamics, and interactions. acs.orgresearchgate.net As ¹⁹F is the only natural isotope of fluorine and is virtually absent in biological systems, it provides a clean background for NMR spectroscopy. researchgate.net Its large gyromagnetic ratio and wide chemical shift range make ¹⁹F NMR a highly sensitive tool for detecting subtle conformational changes in proteins. acs.orgresearchgate.net By genetically encoding fluorinated phenylalanine analogues at specific sites, researchers can gain insights into conformational heterogeneity and dynamics, which is essential for reliable drug discovery. acs.orgresearchgate.net

Table 2: Key Properties of Fluorine for Drug Design

This table highlights the physicochemical properties of fluorine that make it a unique and valuable element in medicinal chemistry for probing and modifying molecular behavior.

PropertyValue/DescriptionImplication in Drug DesignSource
Van der Waals Radius1.47 Å (vs. 1.20 Å for H)Minimal steric perturbation; acts as a hydrogen isostere. tandfonline.com
Electronegativity (Pauling Scale)3.98 (highest of all elements)Alters pKa, dipole moment, and electronic distribution; can influence binding and conformation. tandfonline.commdpi.com
C-F Bond Strength~116 kcal/molIncreases metabolic stability by blocking sites of oxidative metabolism. nih.gov
NMR Properties (¹⁹F)100% natural abundance, spin ½Sensitive probe for studying protein structure, dynamics, and ligand binding without background noise. researchgate.net

Impact of Fluorine on Ligand-Receptor Interactions and Selectivity

The incorporation of fluorine can profoundly affect ligand-receptor interactions, often leading to enhanced binding affinity and selectivity. tandfonline.com The high electronegativity of fluorine alters the electron density of the molecule, which can change its pKa and dipole moment. mdpi.com These modifications influence electrostatic interactions with receptor sites. mdpi.com

Fluorination can enhance binding affinity through several mechanisms. The substitution of hydrogen with fluorine can increase the hydrophobicity of a molecule, which can strengthen hydrophobic interactions between the drug and its receptor pocket. mdpi.combenthamscience.com For instance, adding fluorine to certain small molecules increases their ability to penetrate hydrophobic protein pockets, which often contain residues like leucine (B10760876) and phenylalanine. mdpi.com

Furthermore, fluorine can participate in specific, favorable interactions within a binding site. While the C-F bond is generally considered a poor hydrogen bond acceptor, fluorine can engage in electrostatic and other short-contact interactions that contribute to binding affinity. benthamscience.comresearchgate.net In some cases, fluorination can have a significant impact on cation-π interactions. A study on fluorinated phenylalanine analogs binding to the Ste2p receptor showed that progressive fluorination of the phenylalanine ring, which reduces its cation-π binding energy, led to a linear and predictable decrease in binding affinity. nih.gov This demonstrates fluorine's utility in systematically probing and modulating specific ligand-receptor interactions. nih.gov The strategic placement of fluorine can also lead to dramatic improvements in selectivity, as seen in peptide-based proteasome inhibitors where fluorinated phenylalanine derivatives led to highly specific inhibitors of the β5 subunit. nih.gov

Enzyme Inhibitor and Modulator Design

Development of Enzyme Inhibitors Incorporating Fluorinated Phenylalanine

Fluorinated amino acids, including derivatives of phenylalanine, are valuable tools for designing potent and specific enzyme inhibitors. nih.govontosight.ai The introduction of fluorine can enhance metabolic stability, making peptides less susceptible to enzymatic degradation, and can also improve binding affinity and selectivity for the target enzyme.

A notable example is the development of inhibitors for the proteasome, a multi-subunit enzyme complex crucial for protein degradation in eukaryotic cells. nih.gov The proteasome has different catalytic subunits (β1, β2, and β5), and subunit-specific inhibitors are valuable research tools and potential anticancer agents. nih.gov Research has shown that incorporating fluorinated phenylalanine derivatives into peptide epoxyketone proteasome inhibitors has a profound effect on their potency and selectivity. nih.gov Specifically, the introduction of pentafluorophenylalanine (Phe(F₅)) at the P2 position of a tripeptide inhibitor generated a highly specific inhibitor of the chymotrypsin-like (β5) site. nih.gov This highlights how strategic fluorination can dramatically alter an inhibitor's profile.

The fluorinated phenyl group of 3-fluoro-D-phenylalanine can interact with enzymes in unique ways, making it a useful tool for investigating enzyme mechanisms and substrate specificities. ontosight.ai Peptides that incorporate fluorinated phenylalanines have been investigated as inhibitors for various enzymes, with studies showing enhanced binding affinity compared to their non-fluorinated counterparts.

Table 3: Effect of Fluorinated Phenylalanine on Proteasome Inhibition

This table shows the inhibitory concentration (IC₅₀) of various peptide epoxyketones against the β1, β2, and β5 subunits of the proteasome, illustrating the impact of fluorinated phenylalanine incorporation on potency and selectivity.

CompoundP3 ResidueP2 ResidueIC₅₀ β1 (nM)IC₅₀ β2 (nM)IC₅₀ β5 (nM)Source
Reference CompoundZ-LeuLeu2500>5000150 nih.gov
Compound 4aZ-LeuPhe(F₅)>5000>5000120 nih.gov
Compound 5aZ-Phe(F₅)Leu1300>5000130 nih.gov
Compound 6aZ-Phe(F₅)Phe(F₅)>5000>50001400 nih.gov
*Data adapted from reference nih.gov. Z = Carboxybenzyl; Phe(F₅) = Pentafluorophenylalanine.

Modulation of Biological Pathway Activity

The incorporation of Boc-3-fluoro-D-phenylalanine and similar compounds into peptides and other molecules can modulate the activity of biological pathways. nih.gov The changes in physicochemical properties induced by fluorine—such as lipophilicity, stability, and receptor affinity—can alter how a molecule interacts with its biological targets, thereby influencing entire signaling cascades. nih.govontosight.ai

For example, fluorinated amino acids can be used to modulate cell signaling pathways. By mimicking endogenous phenylalanine, these analogs can influence receptor-ligand interactions that are the first step in many pathways, such as the JAK/STAT or NF-κB pathways. The enhanced metabolic stability of peptides containing fluorinated phenylalanine also means they can have a more sustained effect on a given pathway. In the context of cancer therapy, derivatives of fluorinated amino acids are explored for their ability to inhibit specific pathways involved in tumor growth and proliferation. The enhanced binding affinity and selectivity provided by the fluorine atoms can lead to more potent and targeted effects on these biological pathways.

Role in Biochemical and Biophysical Investigations

Protein Engineering and De Novo Protein Design

Protein engineering and the design of new proteins benefit significantly from the inclusion of non-canonical amino acids like Boc-3-fluoro-D-phenylalanine. These modified amino acids introduce novel chemical properties that can be exploited to create proteins with enhanced or altered functions.

The precise placement of Boc-3-fluoro-D-phenylalanine at a specific location within a protein or peptide chain is a key technique in modern protein science. This is often achieved through the use of engineered tRNA synthetase systems in host organisms like E. coli. These engineered systems recognize the unnatural amino acid and incorporate it into the growing polypeptide chain at a designated point, allowing for targeted modifications. This site-specific incorporation enables the creation of proteins with unique functionalities for detailed study. springernature.com

The tert-butyloxycarbonyl (Boc) protecting group on the amino acid facilitates its seamless integration into peptide synthesis protocols. chemimpex.com This has been instrumental in creating complex peptide structures with potentially improved pharmacological properties. chemimpex.com

The introduction of fluorinated phenylalanine derivatives can lead to the development of proteins with novel characteristics, such as increased stability, modified catalytic activity, or better binding to specific molecules. The fluorine atom's high electronegativity can alter the local electronic environment within a protein, influencing its interactions with other molecules. nih.gov This can lead to either enhanced or diminished binding affinity, depending on the specific context of the interaction. beilstein-journals.org This ability to fine-tune protein function has significant implications for the production of therapeutic proteins and industrial enzymes.

Site-Specific Incorporation of Boc-3-fluoro-D-phenylalanine into Proteins and Peptides

Modulation of Enzyme Activity and Stability

The introduction of fluorinated amino acids like 3-fluoro-D-phenylalanine into peptide and protein structures is a powerful strategy for modulating their biological and physical properties. The fluorine atom, though minimally larger than hydrogen, possesses high electronegativity, which can alter local electronic environments, conformational preferences, and intermolecular interactions without causing major structural disruptions. nih.govnih.gov

Effects of Fluorination on Enzyme Kinetics and Substrate Selectivity

The strategic substitution of phenylalanine with its fluorinated analogs has been shown to significantly impact enzyme behavior. The position of the fluorine atom on the aromatic ring is critical, leading to differential effects on enzyme activity and stability. nih.govwalshmedicalmedia.com

Research on PvuII endonuclease, a restriction enzyme, demonstrated that incorporating 3-fluorophenylalanine resulted in a twofold increase in specific activity compared to the native enzyme, even though none of the phenylalanine residues are located near the catalytic or DNA recognition sites. nih.govwalshmedicalmedia.com In contrast, the incorporation of 2-fluoro- and 4-fluorophenylalanine led to decreased enzymatic activity. nih.govwalshmedicalmedia.com This suggests that subtle conformational changes induced by the fluorine substitution at the meta position can favorably influence the enzyme's catalytic efficiency. nih.gov

Fluorinated amino acids serve as valuable tools for probing enzyme mechanisms and structure-activity relationships. nih.govbeilstein-journals.org The altered electronic properties of the fluorinated phenyl ring can modify enzyme-substrate interactions, potentially leading to changes in catalytic efficiency and substrate selectivity. nih.gov For instance, the incorporation of fluorinated aromatic amino acids can alter enzymatic activity as a direct result of enhanced protein stability. nih.gov

Table 1: Effect of Fluorophenylalanine (FPhe) Isomer Incorporation on PvuII Endonuclease Activity

FPhe Isomer IncorporatedRelative Specific Activity (Compared to Native Enzyme)Conformational Stability (Compared to Native Enzyme)
3-Fluorophenylalanine ~200%Similar
4-Fluorophenylalanine ~25%Decreased by 1.5 kcal/mol
2-Fluorophenylalanine N/A (Poor Incorporation)Decreased

Source: Data compiled from studies on PvuII endonuclease. nih.govwalshmedicalmedia.com

Enhanced Thermal and Chemical Stability of Proteins and Peptides

A primary application of incorporating fluorinated amino acids into proteins and peptides is the enhancement of their stability. nih.govacs.org Highly fluorinated analogs of hydrophobic amino acids, including phenylalanine, have proven effective at increasing the thermodynamic stability of proteins, making them more resistant to unfolding by heat and chemical denaturants. springernature.comresearchgate.netgoogle.com

This stabilizing effect is largely attributed to the hydrophobic nature of the carbon-fluorine bond. springernature.com Fluorination increases the hydrophobicity of the amino acid side chain, which in turn enhances the hydrophobic interactions within the protein's core. acs.org Structural studies have shown that while fluorinated residues are larger, they are accommodated within the protein's hydrophobic core with minimal structural perturbation because they closely mimic the shape of the hydrocarbon side chains they replace. nih.govacs.org This leads to an increase in the buried hydrophobic surface area in the folded state, which is a key contributor to the thermodynamic stability of the protein. acs.org

Studies on various proteins have demonstrated significant increases in stability upon fluorination. For example, incorporating fluorinated amino acids into the protein G B1 domain resulted in mutants that were more stable by up to 0.35 kcal/mol per residue. nih.gov This enhanced stability also often confers increased resistance to proteolytic degradation. nih.govacs.orgspringernature.com The use of D-amino acids like 3-fluoro-D-phenylalanine can further augment this resistance, as D-isomers are not recognized by most proteases.

Table 2: Impact of Fluorination on Protein Stability

Protein/Peptide ModelFluorinated Amino Acid UsedObservationReference
Protein G B1 domain(S)-pentafluorophenylalanineIncreased thermal stability nih.gov
4-helix bundle protein (α4H)HexafluoroleucineEnhanced stability against chemical and thermal denaturation acs.org
Dimer interface of a proteinp-fluorophenylalanineIncreased stability and prevention of heat inactivation nih.gov

Biosynthesis and Metabolic Studies of Non-Natural Amino Acids

The incorporation of non-canonical amino acids (ncAAs) like Boc-3-fluoro-D-phenylalanine into proteins requires specialized techniques, as they are not part of the standard genetic code. rsc.org Research in this area focuses on developing methods for their synthesis and site-specific insertion into polypeptide chains.

The Boc (tert-butoxycarbonyl) group on Boc-3-fluoro-D-phenylalanine is a protecting group for the amine functional group, which is crucial for its use in solid-phase peptide synthesis (SPPS). nih.gov SPPS is a chemical method that allows for the step-by-step synthesis of peptides, making it possible to incorporate ncAAs at specific, predetermined positions within a peptide sequence. nih.gov

In addition to chemical synthesis, biological methods have been developed to incorporate ncAAs into proteins. One such method is selective pressure incorporation (SPI), where an auxotrophic bacterial strain (one that cannot synthesize a particular natural amino acid) is grown in a medium where the natural amino acid is replaced by its unnatural analog. d-nb.info This has been successfully used to incorporate various fluorinated amino acids into proteins expressed in Escherichia coli. d-nb.info

Furthermore, fluorinated aromatic amino acids are valuable probes in metabolic studies. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe, allowing researchers to investigate biosynthetic pathways and protein-protein or protein-ligand interactions with high sensitivity and without interference from other biological signals. nih.govbeilstein-journals.org The unique chemical properties of D-amino acids, such as their resistance to enzymatic degradation, make them interesting subjects for metabolic studies to understand their persistence and potential effects in biological systems.

Applications in Advanced Materials Science and Biotechnology

Development of Functionalized Polymeric Materials

The integration of fluorinated amino acids like Boc-3-fluoro-D-phenylalanine into polymeric structures allows for the fine-tuning of material properties for sophisticated applications.

Design of Materials with Improved Biocompatibility for Biomedical Applications

In the biomedical field, the biocompatibility of a material is paramount. Fluoropolymers are noted for their chemical stability and bio-inertness, properties that are highly desirable for medical devices and implants. sci-hub.se By incorporating Boc-3-fluoro-D-phenylalanine, polymers can be designed to have improved biocompatibility. rsc.org The resulting materials are often biodegradable and exhibit low toxicity, making them suitable for applications such as tissue engineering scaffolds. rsc.orgwiley.com The blending of polymers containing amino acid derivatives with other biodegradable polymers like poly(lactic-co-glycolic acid) (PLAGA) has been explored to create materials for bone regeneration, where the amino acid component helps to neutralize acidic breakdown products. wiley.com This approach allows for the fabrication of materials that can safely interact with biological systems, minimizing adverse reactions.

Self-Assembling Peptides and Nanostructures

Boc-3-fluoro-D-phenylalanine is a key component in the bottom-up fabrication of nanomaterials through molecular self-assembly. This process, driven by non-covalent interactions like hydrogen bonds and aromatic stacking, allows for the creation of highly ordered structures. rsc.org

Creation of Nanofibers and Hydrogels for Controlled Drug Delivery and Tissue Engineering

Peptides containing phenylalanine derivatives are well-known for their ability to self-assemble into nanofibers, which can entangle to form three-dimensional networks that trap large amounts of water, creating hydrogels. nih.govacs.org The Boc protecting group and the aromatic phenyl ring of Boc-3-fluoro-D-phenylalanine can facilitate these self-assembly processes. rsc.orgrsc.org These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. nih.govgoogle.com Furthermore, their porous network makes them excellent candidates for controlled drug delivery systems. chemimpex.com The hydrogel can be loaded with therapeutic agents, which are then released in a sustained manner as the structure degrades or responds to specific stimuli. nih.gov

Table 1: Properties of Self-Assembling Peptide Systems
Peptide/DerivativeAssembled StructureKey InteractionsPotential ApplicationReference
Boc-diphenylalanineNanotubes, NanospheresAromatic stacking, Hydrogen bondingPiezoelectric hybrid materials, Biomedical devices rsc.org
Fmoc-3F-Phe-DAPHydrogel NetworkAnion-dependent assemblyViscoelastic materials, Biomaterials acs.org
RADA-F6 (contains Phenylalanine)Nanofibrous Scaffoldsβ-sheet formation, π–π stackingControlled drug release (e.g., 5-fluorouracil) nih.gov
Fmoc-Phe-PheFibrillar HydrogelsAmyloid-like fibril formation3D cell culture, Tissue engineering rsc.orgmdpi.com

Fabrication of Bio-Based Materials with Tailored Functionalities

The versatility of self-assembling peptides allows for the fabrication of bio-based materials with precisely tailored functionalities. By modifying the peptide sequence or incorporating non-natural amino acids like Boc-3-fluoro-D-phenylalanine, the properties of the resulting material can be fine-tuned. For instance, combining different self-assembling peptides can create more complex nanostructures, such as magnetic hydrogels when blended with iron oxide nanoparticles, opening possibilities for stimuli-responsive biomaterials. mdpi.com This approach enables the design of advanced materials for a range of industries, from bioplastics to electronics, offering sustainable alternatives to traditional petroleum-based products.

Biotechnology and Synthetic Biology Applications

The use of non-natural amino acids is a cornerstone of modern biotechnology and synthetic biology, enabling the creation of proteins and peptides with novel functions. Boc-3-fluoro-D-phenylalanine serves as a valuable building block in this field. Through techniques like site-specific incorporation using engineered tRNA synthetase systems, this fluorinated amino acid can be inserted into a specific position within a protein's sequence. nih.gov This precise control allows researchers to study protein structure and function in detail. The introduction of fluorine can alter a protein's stability, folding dynamics, and interactions with other molecules, providing insights into biological processes and aiding in the design of proteins with enhanced catalytic activity or therapeutic properties. nih.govnih.gov

Use in Engineered tRNA Synthetase Systems for Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) like Boc-3-fluoro-D-phenylalanine into proteins is a powerful technique in protein engineering and synthetic biology. This is achieved through the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host cell's natural translational machinery. nih.gov These engineered systems enable the introduction of UAAs at specific positions within a protein sequence in response to a reassigned codon, typically a nonsense or "stop" codon like the amber codon (UAG). nih.govnih.gov

The process involves creating a mutant aaRS that specifically recognizes the desired UAA, in this case, Boc-3-fluoro-D-phenylalanine, but not any of the 20 canonical amino acids. plos.org This engineered aaRS then attaches the UAA to its cognate, equally engineered tRNA. nih.gov This "charged" tRNA delivers the UAA to the ribosome, where it is incorporated into the growing polypeptide chain at the position dictated by the reassigned codon.

Researchers have successfully developed pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs that facilitate the site-specific encoding of a variety of fluorinated phenylalanine analogs, including those with fluorine at the meta position like 3-fluoro-phenylalanine, in both E. coli and mammalian cells. biorxiv.orgnih.gov The ability to produce proteins containing these UAAs on a biochemical scale opens the door to in-depth studies of protein structure and function in various cellular contexts. biorxiv.orgnih.gov

The development of these orthogonal systems is a significant advancement, as it allows for the creation of proteins with novel properties, such as enhanced stability or altered catalytic activity. For instance, the incorporation of fluorinated amino acids can modulate protein folding and resistance to enzymatic degradation. This methodology has been instrumental in studying membrane proteins, including ion channels and G protein-coupled receptors (GPCRs), by allowing for precise structural and functional modifications. nih.gov

Key Components of Engineered tRNA Synthetase Systems for UAA Incorporation:

Component Function
Engineered Aminoacyl-tRNA Synthetase (aaRS) Specifically recognizes and binds the unnatural amino acid (e.g., Boc-3-fluoro-D-phenylalanine).
Engineered tRNA Is specifically acylated by the engineered aaRS and recognizes a reassigned codon (e.g., amber stop codon).
Unnatural Amino Acid (UAA) The novel amino acid to be incorporated into the protein (e.g., Boc-3-fluoro-D-phenylalanine).

| Host Organism (e.g., E. coli, mammalian cells) | Provides the cellular machinery for protein synthesis. |

Development of Fluorescent and Photo-Crosslinkable Probes for Protein Studies

The incorporation of fluorinated amino acids and other unnatural amino acids into proteins has paved the way for the development of sophisticated probes to investigate protein structure, dynamics, and interactions. These probes offer unique spectroscopic and photochemical properties that are not present in the canonical amino acids.

Fluorescent Probes:

Fluorinated amino acids can serve as sensitive reporters of their local environment within a protein. acs.org The fluorine atom can subtly alter the electronic properties of the amino acid's aromatic ring, leading to changes in fluorescence that are dependent on the polarity and hydration of the surrounding environment. wiley.com While Boc-3-fluoro-D-phenylalanine itself is not a strong fluorophore, the techniques used to incorporate it can also be applied to introduce highly fluorescent unnatural amino acids. acs.orgnih.gov For example, derivatives of phenylalanine have been synthesized to act as fluorescent probes to monitor protein conformation and interactions. nih.gov The ability to place these fluorescent probes at specific sites within a protein provides a powerful tool for studying protein folding, dynamics, and interactions with other molecules. acs.org

Photo-Crosslinkable Probes:

Photo-crosslinkable amino acids are invaluable for mapping protein-protein interactions and understanding the architecture of protein complexes. nih.govuni-hamburg.de These amino acids contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules. google.com This "freezes" transient interactions, allowing for their identification and characterization. google.com

While Boc-3-fluoro-D-phenylalanine is not inherently photo-crosslinkable, the same engineered tRNA synthetase systems used for its incorporation can be adapted to incorporate photo-crosslinking amino acids like p-azido-L-phenylalanine (AzF) and p-benzoyl-L-phenylalanine (Bpa). nih.govnih.gov The strategic placement of these probes allows researchers to identify interacting partners and map binding interfaces both in vitro and in living cells. nih.govuni-hamburg.de For instance, photo-crosslinking has been used to study the interactions of membrane proteins and to probe the structure of virulence-related outer membrane proteins. uni-hamburg.de

Applications in Biomedical Imaging and Analytical Chemistry

Positron Emission Tomography (PET) Imaging Agent Development

The development of novel PET imaging agents is a primary application area for Boc-3-fluoro-D-phenylalanine. It functions as a precursor for the synthesis of radiolabeled tracers designed to visualize and characterize pathological processes, particularly in oncology.

The design of effective PET tracers for tumor imaging often involves modifying natural amino acids to exploit the altered metabolic and transport pathways in cancer cells. Many tumors, including gliomas, breast, and prostate cancers, exhibit increased expression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2). rsc.orgfrontiersin.org These transporters are responsible for the uptake of amino acids necessary for the high protein synthesis rates that sustain rapid tumor growth. rsc.org

Radiolabeled amino acids are designed to be substrates for these transporters, allowing them to accumulate preferentially in tumor tissue. ambeed.com The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) onto a phenylalanine analogue creates a molecule suitable for PET imaging. peptide.com Boc-3-fluoro-D-phenylalanine is an ideal starting material for the synthesis of its radiolabeled counterpart, [¹⁸F]3-fluoro-D-phenylalanine ([¹⁸F]3-D-FPhe). The Boc (tert-butoxycarbonyl) group protects the amine functionality during the complex chemical and radiochemical synthesis steps.

A key design consideration is the use of the D-enantiomer of phenylalanine. While the L-isomer (L-phenylalanine) is a natural proteinogenic amino acid that gets incorporated into proteins throughout the body, the D-isomer is not. rsc.orgfrontiersin.org Therefore, a PET tracer based on a D-amino acid is expected to have reduced accumulation in healthy tissues due to minimal incorporation into proteins. rsc.org This strategy aims to enhance the tumor-to-background ratio (TBR), leading to clearer images and minimizing the radiation dose to healthy organs. rsc.org Since LAT1 can transport both L- and D-isomers, the D-analogues are still effectively taken up by tumor cells that overexpress this transporter. rsc.org

Once synthesized, [¹⁸F]3-fluoro-D-phenylalanine serves as a probe for imaging the topography and metabolic activity of tumor microenvironments. The acidic and hypoxic nature of many tumor microenvironments is a key feature that distinguishes them from normal tissue. numberanalytics.com The increased reliance of cancer cells on amino acid uptake makes transporters like LAT1 and ASCT2 valuable imaging targets. rsc.orgfrontiersin.org

Preclinical studies have evaluated the potential of [¹⁸F]3-D-FPhe for tumor imaging, often comparing it to its L-isomer ([¹⁸F]3-L-FPhe) and the established clinical tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). rsc.orgfrontiersin.org In studies using rodent models with orthotopic U87 MG human glioma xenografts, both the L- and D-isomers of [¹⁸F]FPhe enabled clear tumor visualization with imaging quality comparable to [¹⁸F]FET. rsc.org

Research findings highlight the distinct behavior of the D-isomer. For instance, in healthy rats, brain uptake of [¹⁸F]3-D-FPhe was significantly higher over time compared to the L-isomer, a factor considered in imaging studies. rsc.org However, the key advantage lies in its differential uptake in tumor versus normal tissue. In orthotopic U87 MG tumors, early uptake was highest for the L-isomer, but both tracers provided accurate tumor delineation. rsc.orgfrontiersin.org The confirmation of increased LAT1 and ASCT2 expression in these tumors via immunohistology reinforces the mechanism of tracer accumulation. rsc.orgfrontiersin.org

Comparative Uptake of PET Tracers in Orthotopic U87 MG Glioma Model
PET TracerMaximum Standardized Uptake Value (SUVmax)
3-L-[¹⁸F]FPhe107.6 ± 11.3
3-D-[¹⁸F]FPhe86.0 ± 4.3
[¹⁸F]FET90.2 ± 7.7
rsc.orgfrontiersin.org

Design of Radiolabeled Fluorinated Phenylalanines for Molecular Imaging

Advanced Analytical Techniques for Biomolecule Characterization

Beyond its role in imaging agent synthesis, Boc-3-fluoro-D-phenylalanine and its derivatives are utilized in the development and application of advanced analytical methods for studying biomolecules.

The structural integrity and purity of compounds like Boc-3-fluoro-D-phenylalanine are paramount for their use in research and as precursors for clinical agents. Advanced analytical techniques are essential for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate, identify, and quantify components in a mixture. For Boc-protected amino acids, reversed-phase C18 columns are commonly employed with a mobile phase gradient, such as acetonitrile (B52724) and water. researchgate.net This method is critical for purifying the final compound after synthesis and for assessing its purity, which is often required to be greater than 97%. researchgate.net In the context of radiopharmaceuticals, HPLC is also used to purify the final radiolabeled product, such as [¹⁸F]3-fluoro-D-phenylalanine, separating it from unreacted precursors and byproducts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of a molecule. ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of atoms, confirming that the Boc group has been successfully attached and that the fluoro-substituent is in the correct position on the phenyl ring. researchgate.net This validation is crucial to ensure the correct compound has been synthesized before proceeding with further applications. researchgate.netresearchgate.net

These analytical techniques are also applied to the broader challenge of detecting and quantifying amino acid enantiomers in complex biological samples like plasma and urine, which is important for studying their physiological roles and potential as disease biomarkers. walshmedicalmedia.com

The unique properties of fluorinated D-amino acids lend themselves to specialized applications in proteomics and metabolomics.

In proteomics , the study of proteins, fluorinated amino acids are valuable probes. iris-biotech.de While D-amino acids are not typically incorporated into proteins in mammals, the fluorine atom itself serves as a useful label. rsc.org The fluorine-19 (¹⁹F) isotope has a nuclear spin and is readily detectable by NMR. nih.gov Incorporating a fluorinated amino acid into a peptide or protein allows for ¹⁹F NMR studies, which can provide sensitive insights into the local environment of the fluorine label, revealing information about protein folding, dynamics, and interactions with other molecules. iris-biotech.denih.gov The introduction of fluorine can also enhance the proteolytic stability of peptides, a useful attribute in drug design. nih.gov

In metabolomics , which involves the study of small molecule metabolites, D-amino acids are of significant interest. Chiral metabolomics is an emerging field focused on separating and quantifying D- and L-amino acids to understand their distinct biological roles. mdpi.com While mammals primarily use L-amino acids, certain D-amino acids, including D-phenylalanine, are found in trace amounts and their levels can change in various physiological and pathological states. walshmedicalmedia.comacs.org Furthermore, D-amino acids are major components of the peptidoglycan cell wall in most bacteria. rsc.orgmdpi.com This has led to the development of D-amino acid-based metabolic probes to visualize bacterial growth and cell wall synthesis, providing a powerful tool for microbiology and infectious disease research. rsc.orgfrontiersin.org

Emerging Research Directions and Future Perspectives of Boc 3 Fluoro D Phenylalanine

Novel Synthetic Methodologies for Expanded Derivatives

The development of new synthetic methods is crucial for expanding the chemical space accessible from Boc-3-fluoro-D-phenylalanine and creating a diverse library of derivatives for drug discovery. Research has moved beyond classical approaches to embrace more sophisticated and efficient strategies.

Recent advancements include palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which provide a convenient route to a wide range of fluorinated phenylalanine analogs. nih.gov This method involves the reaction of an organozinc iodide with an aryl halide, offering an efficient way to prepare protected fluorinated phenylalanine derivatives. nih.gov Another significant area is the use of enzymatic catalysis. For instance, phenylalanine aminomutase (PAM) has been used to catalyze the addition of ammonia (B1221849) to fluoro-substituted (E)-cinnamic acids, yielding fluorinated phenylalanines with excellent enantioselectivity. nih.gov

Asymmetric hydrogenation of enamine intermediates is another powerful technique. nih.gov This process can generate N-Boc-protected fluorinated phenylalanine esters with very high enantiomeric excess (>99% ee). nih.gov Furthermore, the synthesis of specific derivatives, such as those bearing 2-pyridone moieties, has been achieved using peptide coupling agents like HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). mdpi.com For direct fluorination, reagents like DAST (diethylaminosulfur trifluoride) have been successfully employed to introduce fluorine into precursor molecules, leading to the desired fluorinated amino acid. beilstein-journals.org

These methodologies are pivotal for creating derivatives with tailored properties, enabling the exploration of structure-activity relationships in greater detail.

MethodologyKey Reagents/CatalystsType of Derivative/ProductReference
Negishi Cross-Coupling Pd(0) catalyst, Organozinc compoundsProtected fluorinated Phenylalanine analogues nih.gov
Enzymatic Catalysis Phenylalanine aminomutase (PAM)(R)-fluoro-β-phenylalanines, (S)-fluorophenylalanines nih.gov
Asymmetric Hydrogenation Rhodium catalystsN-Boc-protected fluorophenylalanine esters nih.gov
Peptide Coupling HATU, DIEA2-pyridone-bearing Phenylalanine derivatives mdpi.com
Direct Fluorination DASTβ-fluoro-phenylalanine derivatives beilstein-journals.org

Integration into Multi-Modal Therapeutic and Diagnostic Platforms

The unique properties of fluorine make Boc-3-fluoro-D-phenylalanine an attractive building block for creating agents used in multi-modal platforms, which combine therapeutic action with diagnostic imaging. The development of such "theranostic" agents is a major goal in personalized medicine.

A significant application lies in Positron Emission Tomography (PET), a powerful in vivo imaging technique. The synthesis of radiolabeled amino acids, such as [¹⁸F]fluoro-l-phenylalanine, has been established for use as tracers in molecular imaging, particularly for visualizing tumors. nih.govbeilstein-journals.org These fluorinated amino acids can be incorporated into peptides that target specific cancer cells, allowing for precise tumor detection and staging. snmjournals.org The synthesis of radiolabeled phenylalanine derivatives often involves preparing a precursor, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, which can then be radioiodinated or otherwise labeled. acs.org

The future perspective is to integrate these PET-compatible probes into multi-modal systems. For example, a peptide containing a fluorinated phenylalanine derivative could be designed to also carry a payload for magnetic resonance imaging (MRI) or optical imaging. depositolegale.itnih.gov This would allow clinicians to use multiple imaging techniques to gain a more comprehensive understanding of the disease state. The stable fluorine atom (¹⁹F) itself presents an opportunity for ¹⁹F MRI, a background-free imaging modality. A single agent incorporating a radioactive fluorine isotope (¹⁸F) for PET and multiple stable fluorine atoms (¹⁹F) for MRI could provide both high-sensitivity whole-body imaging and high-resolution localized imaging, epitomizing the potential of multi-modal diagnostic platforms.

Exploration of New Biological Targets and Pathways

While fluorinated amino acids have established roles, emerging research is uncovering novel biological targets and pathways where derivatives of Boc-3-fluoro-D-phenylalanine can have a significant impact. This expansion beyond traditional applications is opening new therapeutic avenues.

One of the most promising new areas is in the development of antiviral agents. Researchers have designed and synthesized 2-pyridone-bearing phenylalanine derivatives that act as novel HIV capsid modulators. mdpi.com Similarly, piperazinone phenylalanine derivatives have been investigated as potent HIV-1 capsid modulators, interfering with a critical component of the viral life cycle. mdpi.com These findings highlight a shift towards targeting viral proteins that are less prone to mutation than traditional enzyme targets.

In oncology, beyond their use in imaging, these compounds are being incorporated into peptide-based drugs designed to target specific cancer pathways with greater precision. chemimpex.com The D-enantiomer configuration of Boc-3-fluoro-D-phenylalanine provides resistance to enzymatic degradation, a valuable trait for therapeutic peptides. Furthermore, related D-phenylalanine derivatives are being explored for their potential in pain management and mood regulation by inhibiting the enzymatic breakdown of endorphins. The unique structure of 3-fluoro-D-phenylalanine also makes it a valuable tool for studying enzyme mechanisms and protein structure-function relationships, which can lead to the identification of entirely new drug targets. lookchem.com

Computational Chemistry and In Silico Design of Fluorinated Peptidomimetics

Computational chemistry and in silico modeling have become indispensable tools in modern drug design, and their application to fluorinated peptidomimetics is a rapidly advancing field. These methods allow researchers to predict the behavior of molecules before undertaking complex and costly synthesis.

PropertyNatural Peptide Bond (Amide)Fluoroalkene MimicReference
Steric Requirements SimilarSimilar acs.org
Charge Separation HigherLower acs.org
Hydration Free Energy HigherMuch Lower acs.org
Hydrogen Bonding Acts as H-bond acceptor/donorCan act as H-bond acceptor with smaller interaction energies nih.gov
Conformational Profile Governed by Ramachandran anglesFavors extended conformations acs.org

Q & A

Basic: What are the standard synthetic protocols for Boc-3-fluoro-D-phenylalanine, and how is its purity and stereochemical integrity validated?

Methodological Answer:
Boc-3-fluoro-D-phenylalanine is synthesized via tert-butoxycarbonyl (Boc) protection of the amino group of 3-fluoro-D-phenylalanine. Key steps include:

  • Amino Acid Protection : Use of di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., dioxane/water with sodium hydroxide) at 0–4°C to minimize racemization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
  • Validation :
    • HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>95%) .
    • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine substitution at the 3-position and Boc-group integrity .
    • Optical Rotation : Comparison with literature values for D-configuration verification (e.g., [α]D20=+15[α]_D^{20} = +15^\circ in methanol) .

Advanced: How do solvent polarity and coupling reagents influence the incorporation efficiency of Boc-3-fluoro-D-phenylalanine in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
The 3-fluoro substituent introduces steric and electronic effects that affect coupling efficiency. Key considerations:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of Boc-protected residues. Lower yields are observed in dichloromethane due to poor solvation .
  • Coupling Reagents :
    • EDC/NHS : High efficiency for non-polar residues but may require extended reaction times (2–4 hours) for fluorinated analogs .
    • HATU/DIPEA : Superior activation for sterically hindered residues, reducing racemization risk .
  • Monitoring : Use Kaiser test or FT-IR (amide I band at ~1650 cm1^{-1}) to confirm coupling completion .

Basic: What are the primary research applications of Boc-3-fluoro-D-phenylalanine in biomedical studies?

Methodological Answer:

  • Peptide Engineering : Incorporation into fluorinated peptides to study enzyme-substrate interactions (e.g., protease resistance due to fluorine’s electronegativity) .
  • Structural Probes : 19F^{19}\text{F} NMR tags for monitoring conformational changes in membrane proteins .
  • Radiotracer Development : Fluorine-18 labeling for positron emission tomography (PET) imaging of peptide trafficking .

Advanced: How can researchers resolve discrepancies in 19F^{19}\text{F}19F NMR chemical shifts for Boc-3-fluoro-D-phenylalanine derivatives under varying experimental conditions?

Methodological Answer:
Discrepancies arise from solvent effects, pH, and temperature. Mitigation strategies:

  • Standardization : Acquire spectra in deuterated DMSO or methanol at 25°C for consistency .
  • pH Control : Adjust to neutral pH (7.0) to avoid protonation/deprotonation of adjacent functional groups.
  • Referencing : Use internal standards (e.g., trifluoroacetic acid at δ = -76.5 ppm) for calibration .
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values .

Basic: What safety protocols are critical when handling Boc-3-fluoro-D-phenylalanine in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced: How does the 3-fluoro substituent on phenylalanine alter peptide conformation and bioactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Conformational Effects : Fluorine’s van der Waals radius (1.47 Å) disrupts π-π stacking, favoring extended peptide conformations. Confirmed via circular dichroism (CD) and X-ray crystallography .
  • Bioactivity :
    • Enzyme Inhibition : Increased resistance to chymotrypsin due to steric hindrance (IC50_{50} reduced by ~40% vs. non-fluorinated analogs) .
    • Receptor Binding : Altered hydrogen-bonding networks in GPCR interactions, quantified via surface plasmon resonance (SPR) .
  • Comparative Studies : Synthesize Boc-D-phenylalanine and Boc-4-fluoro-D-phenylalanine ( ) to isolate positional effects .

Advanced: What methodological challenges arise in quantifying trace impurities in Boc-3-fluoro-D-phenylalanine batches, and how are they addressed?

Methodological Answer:

  • Impurity Profiling :
    • LC-MS/MS : Detect deprotected (free amino acid) or diastereomeric impurities at <0.1% levels .
    • Chiral GC : Resolve enantiomeric contaminants using β-cyclodextrin columns .
  • Calibration : Use certified reference standards (e.g., Boc-3-fluoro-L-phenylalanine) to validate method accuracy .

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